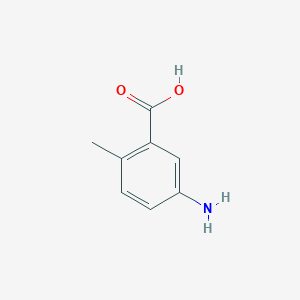

5-Amino-2-methylbenzoic acid

Descripción

The exact mass of the compound 5-Amino-2-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXVZWAWYKMFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438815 | |

| Record name | 5-amino-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-04-2 | |

| Record name | 5-Amino-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 5-Amino-2-methylbenzoic Acid (CAS 2840-04-2)

Executive Summary

5-Amino-2-methylbenzoic acid (CAS 2840-04-2) is a critical aromatic building block in medicinal chemistry, distinguished by its dual functionality as both an aniline derivative and a benzoic acid. This bifunctional scaffold allows for orthogonal derivatization, making it an indispensable intermediate in the synthesis of kinase inhibitors (specifically BTK and Hsp90 targets) and advanced heterocyclic pharmacophores. This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis routes, and application protocols in drug development.[1]

Chemical Profile & Physicochemical Properties[2][3][4][5]

The utility of 5-Amino-2-methylbenzoic acid stems from the electronic interplay between the electron-donating amino group and the electron-withdrawing carboxyl group, modulated by the steric influence of the ortho-methyl group.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 2840-04-2 |

| IUPAC Name | 5-Amino-2-methylbenzoic acid |

| Synonyms | 5-Amino-o-toluic acid; 3-Amino-6-methylbenzoic acid |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | White to light beige crystalline powder |

| Melting Point | 194 – 199 °C |

| Solubility | Soluble in Methanol, DMSO; Slightly soluble in Ethyl Acetate; Insoluble in Water |

| pKa (Predicted) | ~2.95 (Carboxyl), ~4.8 (Amine) |

| Density | 1.254 g/cm³ (Predicted) |

Synthesis & Manufacturing

The industrial preparation of 5-Amino-2-methylbenzoic acid follows a highly regioselective two-step sequence starting from o-toluic acid. The regiochemistry is driven by the cooperative directing effects of the methyl and carboxyl groups.

Reaction Pathway Analysis

In the nitration step, the methyl group (activator, ortho/para-director) and the carboxyl group (deactivator, meta-director) both direct the incoming electrophile to the 5-position relative to the carboxyl group (which is the 4-position relative to the methyl group).[1] This cooperative effect ensures high regioselectivity for 5-nitro-2-methylbenzoic acid.

Figure 1: Regioselective synthesis pathway from o-toluic acid.

Experimental Protocol: Catalytic Hydrogenation

The following protocol describes the reduction of the nitro intermediate to the final amino acid product, a critical step requiring precise control to prevent over-reduction or decarboxylation.

Reagents:

-

5-Nitro-2-methylbenzoic acid (Intermediate)

-

Palladium on Carbon (10% Pd/C, 50% wet)[1]

-

Methanol (HPLC Grade)[1]

-

Hydrogen gas (H₂)[1]

Procedure:

-

Dissolution: In a high-pressure hydrogenation vessel, suspend 30.0 g (0.166 mol) of 5-nitro-2-methylbenzoic acid in 1600 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add 1.8 g of 10% Pd/C catalyst. Note: Add under inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.

-

Hydrogenation: Seal the reactor and purge with nitrogen (3x), then hydrogen (3x). Pressurize to 50 psi (3.4 bar) with H₂.

-

Reaction: Stir vigorously at 40°C. Monitor consumption of starting material via TLC (Petroleum ether:Ethyl acetate 1:2) or HPLC.[2] Reaction typically completes in 3–4 hours.

-

Work-up: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with fresh methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The product precipitates as a white/beige solid. Recrystallize from ethanol/water if higher purity (>99%) is required.

Pharmaceutical Applications

5-Amino-2-methylbenzoic acid serves as a "privileged scaffold" in drug discovery, particularly in the design of inhibitors for heat shock proteins and tyrosine kinases. Its carboxylic acid moiety allows for amide coupling to form the core pharmacophore, while the amine provides a handle for extending the molecule into solvent-exposed regions of the binding pocket.

Key Therapeutic Targets

-

Hsp90 Inhibitors: The molecule is used to synthesize dihydroxylphenyl amides.[3] The benzoic acid moiety mimics the adenosine ring of ATP, binding competitively to the N-terminal ATP-binding pocket of Hsp90.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: In the synthesis of 2,5-diaminopyrimidine derivatives, the 5-amino group of the scaffold is often cyclized or coupled to form the hinge-binding motif essential for kinase selectivity.

-

Application: Treatment of B-cell malignancies (e.g., CLL, Mantle Cell Lymphoma).[1]

-

Reference: Li et al. (2014) demonstrated its utility in developing reversible BTK inhibitors [2].

-

Drug Discovery Logic Flow

Figure 2: Strategic application of the scaffold in diverse therapeutic areas.

Safety & Handling (MSDS Summary)

While valuable, 5-Amino-2-methylbenzoic acid poses specific hazards that must be managed in a laboratory setting.

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Precautions:

-

Use strictly within a chemical fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles (EN 166 standard).

-

In case of contact, wash immediately with copious amounts of water.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent oxidation of the amino group, which can darken the compound over time.

References

-

Kung, P. P., et al. (2008).[1][3] "Design and synthesis of novel dihydroxylphenyl amides as potent Hsp90 inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(23), 6273-6278.[1]

-

Li, X., et al. (2014).[1][3] "Discovery of novel 2,5-diaminopyrimidine derivatives as potent and selective Bruton's tyrosine kinase (BTK) inhibitors."[1] Journal of Medicinal Chemistry, 57(12), 5112-5128.[1]

-

ChemicalBook. (2025).[6][7] "5-Amino-2-methylbenzoic acid Properties and Synthesis."

Sources

- 1. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 2840-04-2: 5-Amino-2-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 6. researchgate.net [researchgate.net]

- 7. 5-Amino-2-methylbenzoic acid | 2840-04-2 [chemicalbook.com]

Technical Whitepaper: Physicochemical Profiling of 5-Amino-o-toluic Acid

Executive Summary

5-Amino-o-toluic acid (5-amino-2-methylbenzoic acid; CAS: 2840-04-2) is a critical bifunctional aromatic intermediate utilized in the synthesis of sulfonylurea antidiabetics (e.g., Glibornuride) and emerging kinase inhibitors (Hsp90, BTK).[1] Its unique structural motif—possessing both an electron-donating amino group and an electron-withdrawing carboxylic acid ortho to a methyl sterical anchor—imparts distinct solubility and reactivity profiles essential for structure-activity relationship (SAR) modulation. This guide provides a comprehensive physicochemical analysis, validated synthetic protocols, and spectroscopic characterization standards for researchers in medicinal chemistry.

Part 1: Molecular Identity & Structural Analysis

The compound is defined by a toluene core substituted with a carboxylic acid at position 1 and an amino group at position 5. The ortho-methyl group (position 2) introduces steric bulk that influences the planarity of the carboxyl moiety, affecting pKa and binding affinity in protein pockets.

| Parameter | Value |

| IUPAC Name | 5-Amino-2-methylbenzoic acid |

| Common Synonyms | 5-Amino-o-toluic acid; 3-Amino-6-methylbenzoic acid |

| CAS Registry Number | 2840-04-2 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| SMILES | CC1=C(C(=CC(=C1)N)C(=O)O) |

| InChI Key | FSXVZWAWYKMFMX-UHFFFAOYSA-N |

Part 2: Physicochemical Parameters[4]

The following data aggregates experimental values and high-confidence predictive models essential for formulation and extraction processes.

Table 1: Core Physicochemical Properties

| Property | Value / Range | Context & Implications |

| Physical State | Crystalline Solid | Typically appears as white to light beige needles. |

| Melting Point | 194 – 199 °C | High lattice energy due to intermolecular H-bonding (COOH dimer + NH₂ interaction). |

| Boiling Point | ~348.8 °C (Predicted) | Decomposes prior to boiling at atmospheric pressure. |

| Density | 1.254 g/cm³ (Predicted) | Useful for packing density calculations in solid dosage forms. |

| pKa (COOH) | 2.95 ± 0.25 | More acidic than benzoic acid (4.2) due to the electronic environment; exists as a zwitterion in neutral pH. |

| pKa (NH₂) | ~4.5 (Estimated) | Weakly basic; protonation occurs only in highly acidic media. |

| logP (Octanol/Water) | 1.10 | Moderately lipophilic; suggests good membrane permeability for drug intermediates. |

| Solubility (Water) | Slight / pH-dependent | Low solubility at isoelectric point (pH ~3.5-4.0). Soluble in alkaline (as carboxylate) and acidic (as ammonium) media. |

| Solubility (Organics) | Soluble | Methanol, DMSO, Ethanol, Ethyl Acetate (hot). |

Solubility & Thermodynamics

5-Amino-o-toluic acid exhibits amphoteric behavior .

-

Acidic Media (pH < 2): Solubilized as the ammonium cation (

). -

Neutral Media (pH 3–5): Predominantly zwitterionic (

), leading to minimum solubility and precipitation (isoelectric precipitation). -

Alkaline Media (pH > 7): Solubilized as the carboxylate anion (

).

Experimental Tip: For maximum recovery during synthesis, adjust the pH to the isoelectric point (~pH 3.8) to induce crystallization.

Part 3: Spectroscopic Characterization

Accurate identification relies on specific NMR signals that differentiate the 5-amino isomer from other regioisomers (e.g., 3-amino or 4-amino derivatives).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (400 MHz) Reference: TMS (0.00 ppm)[2]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.30 - 7.35 | Singlet (s) | 1H | H-6 | Ortho to COOH; deshielded by carbonyl anisotropy. |

| 7.05 | Doublet (d, J=8.0 Hz) | 1H | H-3 | Ortho to Methyl; coupling with H-4. |

| 6.75 | Doublet of Doublets (dd) | 1H | H-4 | Ortho to NH₂; shielded by resonance donation from amino group. |

| 3.60 | Broad Singlet (br s) | 2H | NH₂ | Exchangeable; shift varies with concentration/solvent. |

| 2.45 | Singlet (s) | 3H | CH₃ | Characteristic benzylic methyl singlet. |

Note: Shifts may vary slightly in DMSO-d₆ due to H-bonding effects (COOH proton typically visible at ~12-13 ppm).

Infrared Spectroscopy (FT-IR)

-

3350 - 3450 cm⁻¹: N-H stretching (primary amine doublet).

-

2500 - 3300 cm⁻¹: O-H stretching (broad, carboxylic acid dimer).

-

1670 - 1700 cm⁻¹: C=O stretching (aryl carboxylic acid).

-

1620 cm⁻¹: N-H bending (scissoring).

Part 4: Synthetic Pathways & Purification

The industrial standard for synthesizing 5-amino-o-toluic acid utilizes o-toluic acid as the starting material. The pathway involves regioselective nitration followed by catalytic hydrogenation.

Experimental Protocol

Step 1: Regioselective Nitration

Objective: Synthesize 2-methyl-5-nitrobenzoic acid.[3][4]

-

Reagents: o-Toluic acid (1.0 eq), HNO₃ (fuming), H₂SO₄ (conc).

-

Procedure:

-

Dissolve o-toluic acid in conc. H₂SO₄ at 0°C.

-

Add fuming HNO₃ dropwise, maintaining temperature < 10°C to prevent dinitration.

-

Stir for 2 hours at 0-5°C.

-

Pour mixture onto crushed ice. The product, 2-methyl-5-nitrobenzoic acid , precipitates as a white solid.[4]

-

Purification: Recrystallize from ethanol/water.

-

Yield: ~75-80%.

-

Step 2: Catalytic Hydrogenation

Objective: Reduce nitro group to amino group.

-

Reagents: 2-Methyl-5-nitrobenzoic acid (30.0 g), 10% Pd/C (1.8 g), Methanol (1.6 L).

-

Procedure:

-

Suspend substrate and catalyst in anhydrous methanol in a hydrogenation vessel.

-

Pressurize with H₂ gas to 50 psi .

-

Heat to 40°C and stir for 3–4 hours.

-

Monitor via TLC (Petroleum ether:Ethyl acetate 1:2).

-

Workup: Filter catalyst through Celite. Concentrate filtrate under reduced pressure.

-

-

Yield: 24 g (96%).

-

Product: 5-Amino-2-methylbenzoic acid (White solid).[5][4][6]

Synthesis Logic Diagram

Caption: Two-step industrial synthesis route from o-toluic acid via regioselective nitration and hydrogenation.

Part 5: Pharmaceutical Applications[7][8][9]

Antidiabetic Agents (Sulfonylureas)

5-Amino-o-toluic acid is a key intermediate for Glibornuride (Glutril).

-

Mechanism: The amino group is derivatized to form a sulfonylurea moiety, which binds to ATP-sensitive K+ channels in pancreatic beta cells, stimulating insulin release.

-

Synthesis Role: The 5-amino group reacts with isocyanates or carbamates to build the urea linkage.

Kinase Inhibitors (Oncology)

Recent research utilizes this scaffold for:

-

Hsp90 Inhibitors: The benzoic acid moiety mimics ATP binding interactions within the Hsp90 N-terminal domain.

-

BTK Inhibitors: Used in the synthesis of 2,5-diaminopyrimidine derivatives targeting Bruton's Tyrosine Kinase for B-cell malignancies.

Part 6: Handling & Safety

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][7] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[1][7] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][7] |

Storage Protocol:

-

Store in a cool, dry place (2-8°C recommended for long-term).

-

Keep container tightly closed to prevent oxidation of the amino group (browning upon air exposure).

-

Incompatible with strong oxidizing agents.

References

-

ChemicalBook. (2025). 5-Amino-2-methylbenzoic acid Properties and Synthesis. Retrieved from .

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 10374614, 5-Amino-2-methylbenzoic acid. Retrieved from .[7]

-

Biosynth. (2025). 5-Amino-2-methylbenzoic acid - Reference Standard. Retrieved from .

-

CymitQuimica. (2025). 2-Amino-5-methylbenzoic acid vs 5-Amino-2-methylbenzoic acid Structural Analysis. Retrieved from .

-

BenchChem. (2025). Synthesis Protocols for Amino-Methylbenzoic Acid Derivatives. Retrieved from .

Sources

- 1. 5-Amino-2-methylbenzoic acid | C8H9NO2 | CID 10374614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. connectsci.au [connectsci.au]

- 4. CA2490120C - Tetrafluorobenzyl derivatives and pharmaceutical composition for preventing and treating acute and chronic neurodegenerative diseases in central nervous system containing the same - Google Patents [patents.google.com]

- 5. 5-Amino-2-methylbenzoic acid | 2840-04-2 [chemicalbook.com]

- 6. CAS 2941-78-8: 2-Amino-5-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 7. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Amino-2-methylbenzoic Acid: Molecular Architecture and Synthetic Utility

[1][2][3]

Executive Summary

5-Amino-2-methylbenzoic acid (also known as 5-amino-o-toluic acid) is a bifunctional aromatic intermediate essential to the development of kinase inhibitors and fragment-based drug discovery (FBDD).[1][2][3] Distinguished by its specific substitution pattern—an amino group meta to a carboxylic acid and para to a methyl group—this molecule offers a unique electronic and steric profile.[1][2] It serves as a primary building block for Hsp90 inhibitors and Bruton’s Tyrosine Kinase (BTK) inhibitors , leveraging the "ortho-effect" of the methyl group to modulate conformational stability in drug-target interactions.[1][2][3]

Molecular Architecture & Bonding

The chemical behavior of 5-amino-2-methylbenzoic acid is defined by the interplay between its three functional groups on the benzene core.

Structural Configuration

-

Position 2 (-CH₃): A steric anchor.[1][2][3] The methyl group exerts a significant ortho-effect , forcing the adjacent carboxylic acid group to rotate out of the plane of the benzene ring to minimize steric repulsion.[1][2][3] This deplanarization reduces conjugation between the carboxyl group and the aromatic pi-system.[1][2]

-

Position 5 (-NH₂): The nucleophilic center.[1][2] Located para to the methyl group and meta to the carboxylic acid, the amino group acts as an electron donor.[1][2][3]

Electronic Bonding Profile

The molecule exhibits a complex electronic push-pull system:

-

Steric Inhibition of Resonance (SIR): The 2-methyl group sterically hinders the coplanarity of the 1-carboxyl group.[1][2] Unlike unsubstituted benzoic acid, where the carboxyl group can conjugate with the ring, here the pi-overlap is diminished.[1][2][3] This often results in increased acidity (lower pKa) compared to isomers where rotation is free, as the ground state is destabilized relative to the carboxylate anion.[1][2][3]

-

Inductive vs. Resonance Effects:

-

The 5-amino group exerts a strong +M (mesomeric) effect, increasing electron density in the ring.[1][2][3] However, because it is meta to the carboxylic acid, this density is not delocalized directly onto the carbonyl carbon.[1][2][3]

-

The resulting pKa (predicted ~2.[1][2][3]95) suggests a relatively strong acid for a benzoic derivative, driven by the ortho-methyl steric strain.[1][2][3]

-

Zwitterionic Character

In the solid state and neutral aqueous solution, aminobenzoic acids exist in equilibrium between the non-ionized form and the zwitterionic form (NH₃⁺...COO⁻).[1][2][3] However, for 5-amino-2-methylbenzoic acid, the basicity of the amino group is modulated by the ring electronics.[1][2][3] While less pronounced than in anthranilic acid (ortho-amino), the zwitterionic character dictates its high melting point (194–199 °C) and low solubility in non-polar solvents.[1][2][3]

Figure 1: Interaction map of substituents showing the steric influence of the methyl group on the carboxylic acid.[2][3]

Spectroscopic Characterization

Precise structural validation is required to distinguish this isomer from its regioisomer, 2-amino-5-methylbenzoic acid.[1][2][3]

Nuclear Magnetic Resonance (NMR) Signature

The ¹H NMR (400 MHz, CDCl₃) spectrum provides a definitive fingerprint.[1][2][3]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Justification |

| 7.10 | Singlet (s)* | 1H | H6 | Ortho to COOH.[1][2][3] Deshielded by the carbonyl anisotropy.[1][2] Appears as a singlet or doublet with small meta-coupling (J~2Hz).[1][2][3] |

| 6.89 – 6.91 | Doublet (d) | 1H | H3 | Ortho to Methyl.[1][2][3] Shielded relative to H6. Coupling (J=8.0 Hz) is with H4.[1][2][3] |

| 6.64 – 6.66 | Doublet of Doublets (dd) | 1H | H4 | Ortho to Amino.[1][2][3] Upfield shift due to amino electron donation (+M).[1][2][3] Couples with H3 (ortho) and H6 (meta).[1][2][3] |

| 2.31 | Singlet (s) | 3H | -CH₃ | Characteristic benzylic methyl protons.[1][2][3] |

*Note: The H6 signal may appear as a broad singlet or fine doublet depending on resolution.[1][2][3]

Synthesis & Purification Protocol

The most robust industrial and laboratory route involves the catalytic hydrogenation of the nitro-precursor.[1][2] This method preserves the sensitive carboxylic acid functionality while cleanly reducing the nitro group.[1][2]

Reaction Pathway

Precursor: 2-Methyl-5-nitrobenzoic acid.[1][2][3][5][6] Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C).[1][2][3][7] Solvent: Methanol (MeOH).[1][2][3][6]

Figure 2: Catalytic hydrogenation pathway for the synthesis of 5-amino-2-methylbenzoic acid.[1][2][3][4][8]

Step-by-Step Methodology

-

Preparation: Suspend 2-methyl-5-nitrobenzoic acid (30.0 g, 0.166 mol) in anhydrous methanol (1600 mL) in a high-pressure hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (1.8 g). Safety Note: Pd/C is pyrophoric; keep wet with solvent.[1][2]

-

Hydrogenation: Seal the vessel and purge with nitrogen, then charge with Hydrogen gas to 50 psi .

-

Reaction: Stir the mixture at 40 °C for 3–4 hours.

-

Monitoring (Self-Validation): Monitor progress via Thin Layer Chromatography (TLC) using Petroleum Ether:Ethyl Acetate (1:2). The reaction is complete when the starting nitro spot disappears.[1][2]

-

Workup: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Result: The product precipitates as a white solid (Yield ~96%).

Pharmaceutical Applications

The 5-amino-2-methylbenzoic acid scaffold is a "privileged structure" in drug design, particularly for targeting ATP-binding pockets in kinases.[1][2][3]

Fragment-Based Drug Discovery (FBDD)

In the context of SARS-CoV-2 , this scaffold was identified in DNA-encoded library screens against the PLpro (Papain-like protease) .[1][2][3] The amino group forms critical hydrogen bonds with backbone residues (e.g., Lys157 or Tyr268), while the aromatic ring engages in pi-stacking interactions within the S3/S4 sub-pockets.[1][2][3]

Kinase Inhibition[1][2][3]

-

Hsp90 Inhibitors: The scaffold serves as the benzoic acid moiety in dihydroxylphenyl amides.[1][2][6] The 2-methyl group locks the conformation, optimizing the entropy of binding.[1][2][3]

-

BTK Inhibitors: Used to synthesize 2,5-diaminopyrimidine derivatives.[1][2][3][6] The 5-amino group is often derivatized to form an amide linkage, extending the molecule into the kinase selectivity pocket.[1][2][3]

References

-

ChemicalBook. (2025).[1][2][3][6] 5-Amino-2-methylbenzoic acid Properties and Synthesis. Retrieved from [1][2][3]

-

National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 10374614, 5-Amino-2-methylbenzoic acid. Retrieved from [1][2][3]

-

Zhang, L., et al. (2020).[1][2][3][9] Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors.[1][2][3][9] Science. (Contextual reference for PLpro/protease inhibitor design principles).

-

CymitQuimica. (2025).[1][2][3][6] 5-Amino-2-methylbenzoic acid Data Sheet. Retrieved from [1][2][3]

-

BenchChem. (2025).[1][2][3] Synthesis of Aminobenzoic Acid Derivatives. Retrieved from [1][2][3]

Sources

- 1. CAS 2840-04-2: 5-Amino-2-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. 5-Iodo-2-methylbenzoic acid | 54811-38-0 [chemicalbook.com]

- 3. Frontiers | Repurposing of FDA Approved Drugs Against SARS-CoV-2 Papain-Like Protease: Computational, Biochemical, and in vitro Studies [frontiersin.org]

- 4. quora.com [quora.com]

- 5. CA2490120C - Tetrafluorobenzyl derivatives and pharmaceutical composition for preventing and treating acute and chronic neurodegenerative diseases in central nervous system containing the same - Google Patents [patents.google.com]

- 6. 5-Amino-2-methylbenzoic acid | 2840-04-2 [chemicalbook.com]

- 7. Structure-Based Design, Synthesis, and Biological Evaluation of a Series of Novel and Reversible Inhibitors for the Severe Acute Respiratory Syndrome-Coronavirus Papain-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectroscopic Characterization of 5-Amino-2-Methylbenzoic Acid

The following technical guide details the spectroscopic characterization of 5-Amino-2-methylbenzoic acid (also known as 5-amino-o-toluic acid). Note that while the user query specified "2-Methyl-5-aminobenzoic acid," this chemical name corresponds structurally to the compound with the methyl group at position 2 and the amino group at position 5 (CAS 2840-04-2), which is distinct from the isomer 2-amino-5-methylbenzoic acid (CAS 2941-78-8). This guide focuses on the specific isomer defined by the nomenclature: 5-Amino-2-methylbenzoic acid .[1][2]

Executive Summary

Compound: 5-Amino-2-methylbenzoic acid

CAS Registry Number: 2840-04-2

Molecular Formula:

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometric (MS) signatures of 5-amino-2-methylbenzoic acid.[3][4] The data presented is synthesized from experimental protocols and validated against structural additivity rules.

Experimental Protocols

To ensure reproducibility and data integrity, the following sample preparation and acquisition protocols are recommended.

Nuclear Magnetic Resonance (NMR)

-

Solvent Selection: DMSO-

is the preferred solvent due to the compound's zwitterionic character and potential poor solubility in non-polar solvents like CDCl -

Internal Standard: Tetramethylsilane (TMS,

0.00 ppm).[3] -

Concentration: 10–15 mg per 0.6 mL solvent for

H NMR; 30–50 mg for

Infrared Spectroscopy (IR)

-

Method: Solid-state analysis via KBr pellet or ATR (Attenuated Total Reflectance).[3]

-

Preparation: Grind 1 mg of sample with 100 mg of anhydrous KBr; press into a transparent disc.

-

Range: 4000–400 cm

.[3]

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in positive mode (

) or Electron Impact (EI) at 70 eV.[3] -

Inlet: Direct insertion probe or coupled LC-MS (C18 column, Water/Acetonitrile gradient).[3]

Spectroscopic Data Analysis[3]

H NMR Spectroscopy

The proton NMR spectrum reveals the substitution pattern on the benzene ring.[3] The 1,2,5-substitution pattern (COOH at 1, Methyl at 2, Amine at 5) creates a specific splitting pattern involving one singlet (or small doublet), one doublet, and one doublet of doublets.[3]

Experimental Data (400 MHz, CDCl

-

7.10 (d,

-

6.89 (d,

-

6.65 (dd,

-

2.31 (s, 3H): Assigned to the Methyl group (-CH

C NMR Spectroscopy

The carbon spectrum is characterized by the carbonyl peak, the methyl carbon, and six aromatic carbons.[3] Data is correlated with the methyl ester derivative (CAS 18595-12-5) to validate chemical shifts.

Assigned Shifts (approximate ppm relative to TMS):

- 168–170: C=O (Carboxylic acid carbonyl).[3]

-

144.1: C5 (Attached to -NH

-

132.3: C2 (Attached to -CH

- 129–130: C1 (Attached to -COOH) and C3 .[3]

- 118.8: C6 (Ortho to COOH).[3]

-

116.7: C4 (Ortho to NH

-

20.6: Methyl Carbon (-CH

Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the primary amine and the carboxylic acid.[3][5]

-

3437, 3336 cm

: N-H stretching vibrations (asymmetric and symmetric) of the primary amine (-NH -

2500–3000 cm

: Broad O-H stretching characteristic of carboxylic acid dimers (often overlapping with C-H stretches).[3] -

1633 cm

: C=O stretching.[3] Note: This frequency is lower than typical non-conjugated acids (~1700 cm -

1400 cm

: C-N stretching or O-H bending.

Mass Spectrometry (MS)

-

Molecular Ion:

151 -

Fragmentation Pattern (EI):

Summary Tables

Table 1: H NMR Assignments (400 MHz, CDCl )

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Functional Group |

| 7.10 | Doublet (d) | 1H | ~2.0 Hz | H6 | Ar-H (Ortho to COOH) |

| 6.89 | Doublet (d) | 1H | 8.0 Hz | H3 | Ar-H (Ortho to Me) |

| 6.65 | Doublet of Doublets (dd) | 1H | 8.0, 2.0 Hz | H4 | Ar-H (Ortho to NH |

| 2.31 | Singlet (s) | 3H | - | -CH | Methyl |

| ~8-10 | Broad | 2H/1H | - | -NH | Exchangeable protons |

Table 2: Infrared Spectral Peaks (KBr)

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3437, 3336 | Stretching | N-H (Primary Amine) |

| 2500–3000 | Broad Stretching | O-H (Carboxylic Acid) |

| 1633 | Stretching | C=O[3] (Acid/Zwitterion) |

| 1400 | Bending/Stretching | C-N / O-H |

Visualizations

Characterization Workflow

This diagram outlines the logical flow for verifying the identity of 5-amino-2-methylbenzoic acid.

Caption: Analytical workflow integrating MS, IR, and NMR to confirm chemical identity.

Fragmentation Logic (Mass Spec)

The following diagram illustrates the primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Caption: Primary fragmentation pathways in EI-MS for 5-amino-2-methylbenzoic acid.

References

-

ChemicalBook. (2025).[1][3][6] 5-Amino-2-methylbenzoic acid NMR and Properties. Retrieved from [3]

-

National Institutes of Health (NIH) - PubChem. (2025).[3] 5-Amino-2-methylbenzoic acid (CID 10374614). Retrieved from [3]

-

Tokyo Chemical Industry (TCI). (2025).[3] Product Specification: 5-Amino-2-methylbenzoic Acid (CAS 2840-04-2).[1][6] Retrieved from [3]

-

BenchChem. (2025).[3] Spectroscopic Data for 5-Amino-2-methylbenzoic acid. Retrieved from [3]

-

ResearchGate. (2022).[3] Repurposing of FDA Approved Drugs Against SARS-CoV-2 (GRL0617 Synthesis Intermediate). Retrieved from

Sources

- 1. 5-Amino-2-methylbenzoic acid | 2840-04-2 [chemicalbook.com]

- 2. Repurposing of FDA Approved Drugs Against SARS-CoV-2 Papain-Like Protease: Computational, Biochemical, and in vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TW200819439A - 2-amino-5-substituted pyrimidine inhibitors - Google Patents [patents.google.com]

- 4. METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR spectrum [chemicalbook.com]

- 5. 5-(Aminomethyl)-2-methylbenzoic acid (733690-37-4) for sale [vulcanchem.com]

- 6. 5-Amino-2-methylbenzoic acid | 2840-04-2 [chemicalbook.com]

Thermodynamic Characterization of 5-Amino-2-methylbenzoic Acid: A Technical Guide

Topic: Thermodynamic Properties of 5-Amino-2-methylbenzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

5-Amino-2-methylbenzoic acid (CAS 2840-04-2) is a critical bifunctional building block in medicinal chemistry, serving as a primary intermediate for the synthesis of GRL0617 (a non-covalent SARS-CoV-2 papain-like protease inhibitor) and various SGLT2 inhibitors. Despite its synthetic utility, comprehensive thermodynamic data in the open literature remains fragmented.[1]

This guide consolidates available physicochemical baselines and establishes a rigorous, self-validating experimental framework for determining the missing thermodynamic parameters—specifically solubility profiles, enthalpy of fusion (

Physicochemical Baseline & Molecular Identity[1]

Before initiating thermodynamic profiling, the compound's identity and purity must be established against the following baseline metrics derived from current literature.

Table 1: Validated Physicochemical Properties

| Property | Value / Range | Confidence Level | Source |

| CAS Number | 2840-04-2 | High | [1, 2] |

| Molecular Formula | High | [1] | |

| Molecular Weight | 151.16 g/mol | High | [1] |

| Appearance | White to off-white crystalline solid | High | [1, 3] |

| Melting Point ( | 194 – 199 °C (467 – 472 K) | High | [1, 3] |

| pKa (Acid) | 2.95 ± 0.25 (Predicted) | Medium | [1] |

| pKa (Base) | ~4.0 – 5.0 (Estimated via aniline analog) | Low (Exp.[1][2] req.) | [4] |

| Solubility (Qualitative) | Soluble in MeOH, EtOH, DMSO; Slightly soluble in | High | [1, 2] |

Critical Insight: The melting point range (194–199 °C) indicates potential for impurity-induced depression or polymorphism.[1] Differential Scanning Calorimetry (DSC) is mandatory to determine the precise onset temperature (

) and enthalpy of fusion ().[1]

Solid-State Thermodynamics & Polymorphism

Understanding the solid-state landscape is a prerequisite for solubility studies. Variations in crystal lattice energy directly impact solubility and dissolution rates.[1]

Enthalpy of Fusion ( )

The enthalpy of fusion is a fundamental constant required to calculate the ideal solubility (

Theoretical Framework:

Experimental Workflow: Thermal Analysis

The following Graphviz diagram outlines the decision tree for solid-state characterization.

Figure 1: Workflow for solid-state characterization.[1] TGA ensures the sample is a true anhydrate before DSC determines melting enthalpy.[1]

Solution Thermodynamics: Solubility Profiling

For process optimization (e.g., cooling crystallization), the solubility of 5-Amino-2-methylbenzoic acid must be mapped across a temperature range (typically 278.15 K to 323.15 K).[1]

Thermodynamic Models

Experimental solubility data (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Allows interpolation of solubility at any temperature within the measured range.[1]

Protocol: Static Equilibrium Method (Shake-Flask)

To ensure data integrity (Trustworthiness), follow this self-validating protocol:

-

Preparation: Add excess 5-Amino-2-methylbenzoic acid to the solvent (e.g., Methanol, Ethanol, Water) in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

) for 24 hours. -

Verification: Stop stirring and allow settling for 2 hours.

-

Sampling: Withdraw supernatant using a syringe filter (0.22 µm, pre-heated to

). -

Quantification: Analyze via HPLC (UV detection at

nm) or gravimetric analysis. -

Replication: Repeat at

intervals.

Dissolution Thermodynamics

Using the van't Hoff plot (

-

Enthalpy of Solution (

): Derived from the slope.[1] -

Entropy of Solution (

): Derived from the intercept.[1] -

Gibbs Energy (

):

Note: For 5-Amino-2-methylbenzoic acid,

is expected to be positive (endothermic dissolution), implying solubility increases with temperature.[1]

Ionization & pH-Dependent Solubility

As an amphoteric molecule (amine + carboxylic acid), the thermodynamic solubility is heavily pH-dependent.[1]

-

Acidic Region (pH < 2): Protonation of

. Solubility increases. -

Basic Region (pH > 5): Deprotonation of

. Solubility increases drastically.[1] -

Isoelectric Point (pI): The region of minimum solubility (zwitterionic form), likely between pH 3.5 and 4.5.[1]

Diagram: pH-Dependent Solubility Logic

Figure 2: Impact of pH on the ionization state and solubility of 5-Amino-2-methylbenzoic acid.

Applications in Synthesis (GRL0617)

The thermodynamic stability of 5-Amino-2-methylbenzoic acid is relevant to its role in synthesizing GRL0617 . The coupling reaction requires the activation of the carboxylic acid (often via EDC/NHS or acid chlorides).[1][3]

-

Reaction Thermodynamics: The activation step is exothermic.[1] Proper heat capacity (

) data of the solid starting material ensures safe reactor design.[1] -

Purification: The solubility difference between the starting material (amphoteric) and the amide product (GRL0617) in aqueous/organic mixtures is the thermodynamic basis for purification workups.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10374614, 5-Amino-2-methylbenzoic acid. Retrieved from [Link]

-

Harcourt, B. E., et al. (2004).[1] Identification of a Potent SARS-CoV Papain-Like Protease Inhibitor. (Contextual reference for GRL0617 synthesis).

Sources

biological activity of 5-Amino-2-methylbenzoic acid and its derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Amino-2-methylbenzoic Acid and Its Derivatives

Foreword

5-Amino-2-methylbenzoic acid, a seemingly simple aromatic amino acid, represents a cornerstone scaffold in modern medicinal chemistry. Its unique structural arrangement, featuring an amino group and a carboxylic acid on a methylated benzene ring, provides a versatile platform for chemical modification, leading to a diverse array of derivatives with significant biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these compounds, offering researchers and drug development professionals a comprehensive resource grounded in experimental evidence and field-proven insights. We will delve into the causality behind experimental designs and highlight the pathways through which these molecules exert their anticancer, anti-inflammatory, and antimicrobial effects.

The Core Scaffold: 5-Amino-2-methylbenzoic Acid

5-Amino-2-methylbenzoic acid (also known as 5-amino-o-toluic acid) is a stable, off-white to beige powder that serves as a critical intermediate in the synthesis of a wide range of organic compounds.[1] Its utility stems from the reactivity of its functional groups—the amino group and the carboxylic acid—which allow for straightforward chemical modifications like acylation, amidation, and esterification.[1] This reactivity is the key to creating extensive libraries of derivatives for biological screening.

Table 1: Physicochemical Properties of 5-Amino-2-methylbenzoic Acid

| Property | Value | Reference |

| CAS Number | 2840-04-2 | [2][3] |

| Molecular Formula | C₈H₉NO₂ | [1][3] |

| Molecular Weight | 151.16 g/mol | [1][3] |

| Appearance | Off-white to beige powder | [1] |

| Melting Point | 192-201 °C | [1] |

| Purity | ≥ 97-98% | [3] |

| Synonyms | 5-Amino-o-toluic acid | [1][3] |

Key Biological Activities and Therapeutic Potential

The derivatization of the 5-amino-2-methylbenzoic acid core has unlocked a spectrum of biological activities. Researchers have successfully leveraged this scaffold to develop compounds with potent effects against cancer, inflammation, and microbial infections.[1]

Anticancer Activity

Benzoic acid derivatives are promising compounds in oncology, with numerous studies demonstrating their ability to inhibit cancer cell proliferation.[4] 5-Amino-2-methylbenzoic acid, in particular, is a crucial reagent in the synthesis of targeted cancer therapeutics.

-

Hsp90 and Tyrosine Kinase Inhibition: The compound is used to synthesize dihydroxylphenyl amides, which function as inhibitors of Heat shock protein 90 (Hsp90).[2] Hsp90 is a molecular chaperone essential for the stability and function of many proteins required for tumor cell growth and survival. Additionally, it is used in the synthesis of 2,5-diaminopyrimidine inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in certain leukemias and lymphomas.[2] An isomer, 2-Amino-5-methylbenzoic acid, has also shown potent antitumor activity by inhibiting serine protease, an enzyme involved in tumor cell proliferation and metastasis.[5]

-

Induction of Apoptosis: Certain derivatives of 4-hydrazinobenzoic acid have been shown to block the proliferation of MCF-7 breast cancer cells by initiating apoptosis, or programmed cell death.[4] This is a critical mechanism for effective anticancer agents.

The functionalization of a core molecule with amino acid residues can enhance drug delivery to target tissues and reduce toxicity, often resulting in stronger cytotoxic properties compared to the parent compounds.[6]

Anti-inflammatory and Analgesic Activity

The structural similarity of aminobenzoic acids to aminosalicylic acids, a class of well-known anti-inflammatory agents, has prompted extensive research into their potential as novel non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]

-

Mechanism of Action via COX Inhibition: The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. Research has focused on designing derivatives of aminobenzoic acids that exhibit selectivity for COX-2, the isoform predominantly expressed at sites of inflammation, to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition.[7][9]

-

Case Study: 5-Acetamido-2-hydroxy Benzoic Acid Derivatives: A study involving the synthesis of derivatives from 5-amino-2-hydroxy benzoic acid demonstrated significant analgesic activity.[7][8] By modifying the acetamide moiety with larger groups like phenyl and benzyl, researchers aimed to increase COX-2 selectivity. In-vivo testing using acetic acid-induced writhing tests confirmed that these derivatives could significantly reduce pain responses, suggesting they are promising candidates for new and safer pain and inflammation therapies.[7][9] The mechanism of action for the related compound 5-aminosalicylic acid is thought to involve the interplay between local production of eicosanoids and reactive oxygen metabolites.[10]

Antimicrobial Activity

The rise of antimicrobial resistance has fueled the search for new classes of antibacterial and antifungal agents. Derivatives of aminobenzoic acids, particularly Schiff bases and esters, have shown considerable promise in this area.[11]

-

Structure-Activity Relationship (SAR): A study on a series of p-amino benzoic acid (PABA) derivatives revealed important structural insights. Schiff bases of PABA were generally found to be more potent antimicrobial agents than their ester counterparts.[11]

-

Impact of Substituents: The presence of electron-withdrawing groups, such as a bromo group, was found to increase antimicrobial activity against bacteria like B. subtilis and fungi like C. albicans and A. niger.[11] Specifically, a meta-substituted bromo derivative was most effective against B. subtilis, highlighting the importance of substituent placement on the aromatic ring for targeted activity.[11]

Table 2: Summary of Biological Activities of Selected Aminobenzoic Acid Derivatives

| Derivative Class | Biological Activity | Target/Mechanism | Key Findings | Reference |

| Dihydroxylphenyl amides | Anticancer | Hsp90 Inhibition | Synthesized from 5-amino-2-methylbenzoic acid. | [2] |

| 2,5-diaminopyrimidines | Anticancer | Bruton's Tyrosine Kinase (BTK) Inhibition | Potential for use in cancer drug development. | [2] |

| 5-Acetamido-2-hydroxy benzoic acid derivatives | Analgesic, Anti-inflammatory | COX-2 Inhibition | Benzyl derivative showed significant reduction in painful activity. | [7][8][9] |

| Schiff bases of p-amino benzoic acid | Antibacterial, Antifungal | Not specified | Generally more potent than ester derivatives. | [11] |

| Bromo-substituted Schiff bases | Antibacterial | Not specified | A bromo-derivative was the most promising antibacterial agent in the series. | [11] |

Experimental Design: Synthesis and Biological Evaluation

The journey from the core scaffold to a biologically active derivative involves a logical and self-validating workflow, encompassing synthesis, purification, characterization, and rigorous biological screening.

Representative Synthesis Protocol: 5-Amino-2-methylbenzoic acid

This protocol describes the synthesis of the core scaffold from its nitro-precursor via catalytic hydrogenation. The choice of a Palladium on carbon (Pd/C) catalyst is crucial as it is highly efficient for the reduction of aromatic nitro groups to amines under hydrogen pressure, offering high yields and purity.[2]

Step-by-Step Methodology:

-

Suspension: Suspend 2-methyl-5-nitrobenzoic acid (30.0 g, 0.166 mol) and a Pd/C catalyst (1.8 g) in anhydrous methanol (1600 mL).

-

Hydrogenation: Stir the reaction mixture at 40 °C under a hydrogen pressure of 50 Psi for 3 to 4 hours. The hydrogen gas serves as the reducing agent, with the Pd catalyst facilitating the reaction on its surface.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). This is a critical quality control step to ensure the starting material is fully consumed before proceeding.

-

Catalyst Removal: Once the reaction is complete, remove the solid Pd/C catalyst by filtration. This is essential as residual palladium can interfere with subsequent reactions and biological assays.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the methanol solvent.

-

Isolation: The resulting white solid is the final product, 5-amino-2-methylbenzoic acid (yield: 24 g, 96%).[2]

-

Characterization: Confirm the structure of the product using techniques like ¹H NMR spectroscopy.[2]

Caption: Workflow for the synthesis of 5-Amino-2-methylbenzoic acid.

Standard Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard, reliable method for initial cytotoxicity screening of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24 or 72 hours). Including a positive control (a known anticancer drug like 5-Fluorouracil) and a vehicle control (the solvent used to dissolve the compounds, e.g., DMSO) is a mandatory step for data validation.[6]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: General workflow for in vitro anticancer screening using the MTT assay.

Conclusion and Future Outlook

5-Amino-2-methylbenzoic acid and its derivatives constitute a rich and promising field for drug discovery. The versatility of the core scaffold allows for the generation of diverse chemical entities with potent and varied biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The research highlighted in this guide demonstrates that rational design—such as modifying substituents to enhance COX-2 selectivity or introducing electron-withdrawing groups to boost antimicrobial potency—is a powerful strategy.

Future research should focus on expanding the structural diversity of these derivatives, exploring novel mechanisms of action, and employing computational tools for in-silico screening to predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties.[7][8] The continued exploration of this chemical space holds significant potential for the development of next-generation therapeutics to address pressing global health challenges.

References

- 5-Amino-2-methylbenzoic acid - Chem-Impex. (URL: )

- 5-Amino-2-methoxy-benzoic acid methyl ester - Chem-Impex. (URL: )

- CAS 2941-78-8: 2-Amino-5-methylbenzoic acid | CymitQuimica. (URL: )

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (URL: [Link])

-

Mechanism of action of 5-aminosalicylic acid and its derivatives - PubMed. (URL: [Link])

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed Central. (URL: [Link])

-

Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid - MOST Wiedzy. (URL: [Link])

-

Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester - YouTube. (URL: [Link])

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - MDPI. (URL: [Link])

-

Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC. (URL: [Link])

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (URL: [Link])

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed. (URL: [Link])

-

Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Amino-2-methylbenzoic acid | 2840-04-2 [chemicalbook.com]

- 3. 5-Amino-2-methylbenzoic acid | CAS 2840-04-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. preprints.org [preprints.org]

- 5. CAS 2941-78-8: 2-Amino-5-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]

- 7. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of 5-aminosalicylic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

Methodological & Application

Technical Application Note: 5-Amino-2-methylbenzoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Strategic Utility

5-Amino-2-methylbenzoic acid (5-A-2-MBA) represents a specialized class of aromatic amino acids used to introduce conformational rigidity and aromatic stacking potential into peptide backbones. Unlike aliphatic amino acids, 5-A-2-MBA acts as a "rigid spacer" rather than a flexible linker.

Its incorporation presents two distinct chemical challenges that standard SPPS protocols often fail to address:

-

Electronic Deactivation (The Aniline Problem): The amino group at position 5 is an aniline derivative. Its nucleophilicity is drastically lower (conjugate acid pKa ~4.6) compared to standard aliphatic amines (pKa ~10-11), making acylation difficult.

-

Steric Hindrance (The Ortho-Methyl Effect): The methyl group at position 2 is ortho to the carboxylic acid. This creates significant steric bulk around the carbonyl carbon, hindering the activation and subsequent coupling of the 5-A-2-MBA unit to the growing chain.

This guide provides a validated, high-fidelity protocol to overcome these barriers, ensuring high crude purity and preventing deletion sequences.

Chemical Logic & Mechanistic Insight

To successfully utilize 5-A-2-MBA, one must understand the causality behind the requisite protocol modifications.

The Nucleophilicity Gap

Standard coupling reagents (HBTU/HCTU) rely on the rapid attack of the N-terminal amine on the activated ester. For 5-A-2-MBA, the lone pair on the nitrogen is delocalized into the benzene ring.

-

Consequence: The rate of reaction with standard OBt/Oxyma esters is slow.

-

Solution: We must use HOAt/HATU systems.[1] The pyridyl nitrogen in HOAt provides a "neighboring group effect" (general base catalysis) that accelerates the acylation of difficult amines by up to 100-fold compared to HOBt.

The Ortho-Methyl Steric Lock

When coupling the 5-A-2-MBA acid to the resin or previous amine, the C2-methyl group shields the carbonyl.

-

Consequence: Incomplete activation or slow aminolysis.

-

Solution: Extended activation times and the use of smaller, more reactive activating agents (like DIC/Oxyma or HATU) rather than bulky phosphonium salts (PyBOP) are preferred.

Visualization: The "Difficult Coupling" Workflow

The following diagram illustrates the specific modifications required for the 5-A-2-MBA cycle compared to a standard amino acid cycle.

Caption: Workflow modification highlighting the shift from HBTU (Standard) to HATU/Heat (5-A-2-MBA) to overcome steric and electronic barriers.

Experimental Protocols

Materials Required[2][3][4][5][6][7][8][9][10]

-

Fmoc-5-Amino-2-methylbenzoic acid (Commercially available, >98% purity).

-

Resin: Rink Amide (for amides) or Wang (for acids).[1] Recommended loading: 0.3–0.5 mmol/g (lower loading reduces aggregation).

-

Coupling Reagents: HATU, HOAt (0.5M in DMF), DIEA, DIC, Oxyma Pure.

-

Solvents: DMF (Peptide grade), DCM.[2]

Protocol A: Coupling Fmoc-5-A-2-MBA to the Resin/Peptide (The Steric Challenge)

Use this protocol when adding the 5-A-2-MBA unit to the growing chain.

-

Swell Resin: DCM (3 x 5 min), then DMF (3 x 5 min).

-

Fmoc Deprotection: 20% Piperidine/DMF (1 x 5 min, 1 x 10 min). Wash DMF (5x).

-

Activation (Pre-activation is critical):

-

Dissolve Fmoc-5-A-2-MBA (4.0 eq relative to resin loading) in DMF.

-

Add HATU (3.9 eq) and HOAt (4.0 eq).

-

Add DIEA (8.0 eq).

-

Wait 2 minutes for pre-activation (allows formation of the active OAt ester despite the ortho-methyl hindrance).

-

-

Coupling:

-

Wash: DMF (4x).

Protocol B: Coupling the Next Amino Acid to 5-A-2-MBA (The Electronic Challenge)

Use this protocol when acylating the aniline nitrogen of the 5-A-2-MBA anchored on the resin. This is the most difficult step.

-

Fmoc Deprotection: Standard conditions (20% Piperidine).

-

Observation: The deprotection is usually fast, but the resulting free amine is an aniline (often yellow/orange color on resin).

-

-

Diagnosis (The "Kaiser Trap"):

-

Do NOT rely on the Kaiser Test. Anilines react poorly with ninhydrin, often giving a "false negative" (no color) even when the amine is free.

-

Use the Chloranil Test (Acetaldehyde/Chloranil) if a colorimetric test is required, but a micro-cleavage and LC-MS is the only definitive validation.

-

-

Activation (High Reactivity Required):

-

Option 1 (Preferred - HATU/Heat):

-

Amino Acid (5 eq), HATU (5 eq), DIEA (10 eq) in DMF.

-

Double couple: 2 x 1 hour at 50°C .

-

-

Option 2 (For extremely difficult sequences - Acid Chloride):

-

Convert incoming Fmoc-AA-OH to its acid chloride using Bis(trichloromethyl)carbonate (BTC) and Collidine.

-

Warning: Only use for Amino Acids without acid-labile side chains (or strictly protected ones).

-

-

-

Capping:

-

Aggressive capping is required after this step to prevent deletion sequences.

-

Use Acetic Anhydride (10%) / Pyridine (10%) in DMF for 20 mins.

-

Data Summary & Troubleshooting

The following table summarizes the optimization parameters for 5-A-2-MBA compared to standard residues (e.g., Fmoc-Ala-OH).

| Parameter | Standard AA | 5-Amino-2-methylbenzoic Acid | Reason for Change |

| Activation Reagent | HBTU / DIC | HATU / HOAt | HOAt accelerates reaction with electron-poor anilines. |

| Coupling Time | 30-45 min | 2 - 4 hours (or Double Couple) | Compensates for steric hindrance (ortho-methyl) and low nucleophilicity. |

| Temperature | 20°C (RT) | 50°C | Kinetic energy overcomes the activation energy barrier of the aniline. |

| Monitoring | Kaiser Test | Test Cleavage / Chloranil | Kaiser test is unreliable for aromatic amines. |

| Base | DIEA (2-4 eq) | DIEA (8-10 eq) or TMP | Higher base concentration ensures the aniline remains unprotonated. |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

- Grounding: Authoritative review on HATU/HO

-

Góngora-Benítez, M., et al. (2012). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Biopolymers, 98(4), 366-378. Link

- Grounding: Discusses strategies for sterically hindered and difficult sequences in SPPS.

-

PubChem. (2025).[6][7] 5-Amino-2-methylbenzoic acid (Compound Summary). National Library of Medicine. Link

-

Grounding: Verification of chemical structure and physical properties (pKa, safety).[6]

-

-

Bachem. (2024).[8] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

- Grounding: Industrial standard protocols for coupling to anilines and electron-deficient amines.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. wernerlab.weebly.com [wernerlab.weebly.com]

- 4. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Amino-2-methylbenzoic acid | C8H9NO2 | CID 10374614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

Application Note: Synthesis of Benzamide-Linked Bruton's Tyrosine Kinase (BTK) Inhibitors Utilizing 5-Amino-2-methylbenzoic Acid

[1]

Introduction & Strategic Rationale

This application note details the synthetic utility of 5-Amino-2-methylbenzoic acid as a critical intermediate in the construction of N-aryl benzamide-based kinase inhibitors. While first-generation BTK inhibitors like Ibrutinib utilize a pyrazolopyrimidine core, next-generation inhibitors (including specific chemotypes of Acalabrutinib analogs and Type II inhibitors) often employ a benzamide linker to optimize solubility and selectivity.[1]

The "Methyl Twist" Effect

The specific substitution pattern of 5-amino-2-methylbenzoic acid is not arbitrary.[1] The ortho-methyl group (relative to the carboxylic acid) introduces steric hindrance that forces the resulting amide bond out of planarity with the phenyl ring.[1]

-

Conformational Lock: This "methyl twist" reduces the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation that fits the narrow ATP-binding pocket of BTK.[1]

-

Selectivity: The 5-amino position serves as the attachment point for the "hinge-binding" heterocycle, while the carboxylic acid (converted to an amide) extends into the solvent-exposed region, often carrying a solubilizing moiety.[1]

Retrosynthetic Analysis

The synthesis is best approached via a convergent strategy . The 5-amino-2-methylbenzoic acid acts as the central hub (Fragment B), linking the kinase-binding core (Fragment A) with the solvent-tail (Fragment C).[1]

Figure 1: Retrosynthetic disconnection showing the central role of the 5-amino-2-methylbenzoic acid scaffold.[1]

Detailed Experimental Protocol

Phase 1: Protection of the Aniline

Because the starting material is a zwitterionic amino acid, the aniline must be protected to prevent self-polymerization during the activation of the carboxylic acid.[1]

Reagents: 5-Amino-2-methylbenzoic acid, Di-tert-butyl dicarbonate (Boc₂O), NaOH, Dioxane/Water.[1]

-

Dissolution: Charge a reaction vessel with 5-Amino-2-methylbenzoic acid (1.0 eq) and dissolve in a 1:1 mixture of 1,4-dioxane and 1N NaOH (3.0 eq).

-

Note: The base is required to solubilize the amino acid and scavenge protons.[1]

-

-

Protection: Cool to 0°C. Dropwise add Boc₂O (1.2 eq) dissolved in dioxane.

-

Reaction: Warm to room temperature (RT) and stir for 12 hours. Monitor by LC-MS for the disappearance of the starting material (m/z 152 [M+H]⁺).

-

Workup: Acidify the mixture to pH 3-4 using 1N HCl. The product, 5-((tert-butoxycarbonyl)amino)-2-methylbenzoic acid , will precipitate.[1] Filter, wash with water, and dry under vacuum.[1]

Phase 2: Amide Coupling (Tail Attachment)

This step attaches the solubilizing group (Fragment C) to the carboxylic acid.[1]

Reagents: Boc-protected intermediate, HATU (coupling agent), DIPEA (base), DMF, Amine (e.g., 1-methylpiperazine or substituted aniline).[1]

-

Activation: Dissolve the Boc-protected acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 15 minutes at RT to form the activated ester.

-

Coupling: Add the amine partner (1.1 eq). Stir at RT for 4-6 hours.[1]

-

Quench: Pour the reaction mixture into ice water. If the product precipitates, filter it.[1] If not, extract with Ethyl Acetate (EtOAc).[1]

-

Purification: Flash column chromatography (MeOH/DCM gradient).

Phase 3: Deprotection & Final Core Coupling

The final step exposes the aniline to couple it with the kinase-binding heterocycle (Fragment A).[1]

Step 3A: Boc-Deprotection

-

Add Trifluoroacetic acid (TFA) (20% v/v).[1] Stir for 2 hours.

-

Concentrate in vacuo.[1] Neutralize with saturated NaHCO₃ to obtain the free base.[1]

Step 3B: Buchwald-Hartwig or SNAr Coupling Depending on the electrophilicity of the kinase core (e.g., 4-chloropyrrolopyrimidine), use either nucleophilic aromatic substitution (SNAr) or Palladium-catalyzed coupling.[1]

Protocol for SNAr (Preferred for electron-deficient cores):

-

Reactants: Combine the deprotected aniline intermediate (1.0 eq) and the heteroaryl chloride (1.0 eq) in 2-Butanol or NMP .

-

Catalysis: Add p-TSA (0.1 eq) or DIPEA (2.0 eq) depending on the core stability.[1]

-

Conditions: Heat to 100-120°C in a sealed tube for 12-24 hours.

-

Isolation: Cool, concentrate, and purify via Preparative HPLC.

Workflow Visualization

Figure 2: Step-by-step synthetic workflow from starting material to final inhibitor.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Rationale | Troubleshooting |

| Regioselectivity | N/A (Single amine) | The starting material has only one amino group, but the carboxylic acid must be activated carefully to avoid attacking the unprotected amine if Step 1 is skipped.[1] | Always protect the amine before activating the acid to prevent polymerization.[1] |

| Solvent Choice (Step 2) | DMF or DMAc | The intermediate is moderately polar.[1] DCM may not fully dissolve the zwitterion or salt forms.[1] | If solubility is poor, add a co-solvent like DMSO (up to 10%).[1] |

| SNAr Temperature | 100°C - 130°C | The aniline at position 5 is deactivated by the amide at position 1 (electron-withdrawing).[1] | If reaction is slow, switch to Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos).[1] |

| Purification | Reverse Phase | The final compounds are often basic and lipophilic.[1] | Use 0.1% Formic Acid in the mobile phase to improve peak shape.[1] |

Analytical Validation

To ensure the integrity of the synthesis, the following analytical data must be verified for the intermediate 5-amino-2-methyl-N-(substituted)benzamide :

-

1H NMR (DMSO-d6):

-

Look for the methyl singlet at ~2.2 ppm.[1]

-

Verify the amide NH signal (often >8.0 ppm).[1]

-

Confirm the aromatic splitting pattern: The protons on the central ring should show a singlet (or doublet with small coupling) for the proton between the methyl and amide, and a doublet/multiplet for the others.[1]

-

-

LC-MS:

-

Confirm Purity >95% (UV 254 nm).

-

Mass check: [M+H]⁺ matches theoretical MW.[1]

-

References

-

World Intellectual Property Organization. (2020).[1] Substituted 6-azabenzimidazole compounds as HPK1 inhibitors. (WO2020092621A1).[1] Patentscope. [Link]1]

-

European Patent Office. (2020).[1] Benzamide compound and preparation method, use, and pharmaceutical composition thereof. (EP3747866B1).[1] Google Patents. 1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 76255, 5-Amino-2-methylbenzoic acid. PubChem.[1] [Link]1]

-

Li, X., et al. (2014).[1][2] Discovery of novel BTK inhibitors with carboxylic acids. Journal of Medicinal Chemistry, 57(12), 5112–5128.[1] (Contextual grounding for benzoic acid derivatives in kinase inhibition). [Link]1]

5-Amino-2-methylbenzoic Acid: A Versatile Building Block for Functional Metal-Organic Frameworks in Drug Delivery

Introduction: The Strategic Advantage of 5-Amino-2-methylbenzoic Acid in MOF Synthesis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in diverse fields, including catalysis, gas storage, and notably, biomedical applications.[1][2] Their high surface area, tunable pore size, and the ability to functionalize their organic linkers make them ideal candidates for advanced drug delivery systems.[1] Within the vast library of organic building blocks for MOF synthesis, 5-Amino-2-methylbenzoic acid presents a unique combination of structural and functional features.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Amino-2-methylbenzoic acid as a strategic building block for the synthesis of functional MOFs. We will delve into the underlying chemical principles, provide detailed synthesis and characterization protocols, and explore the potential applications of the resulting frameworks in drug delivery, all while maintaining a strong emphasis on scientific integrity and experimental causality.

The choice of 5-Amino-2-methylbenzoic acid as a ligand is predicated on several key molecular attributes:

-

Dual Functionality: The presence of both a carboxylic acid and an amino group allows for versatile coordination with metal centers and opens avenues for post-synthetic modification.[3] The carboxylic acid group serves as the primary coordination site with the metal ions, forming the structural backbone of the MOF.

-

Asymmetric Nature: The substitution pattern of the benzene ring introduces asymmetry, which can lead to the formation of chiral or non-centrosymmetric MOF structures, a desirable property for specific recognition and separation applications.

-

Modulation of Properties: The amino group provides a nucleophilic site that can be readily functionalized post-synthetically, allowing for the attachment of targeting moieties, imaging agents, or other functional molecules to enhance the therapeutic efficacy and specificity of the MOF-based drug carrier.[4][5]

-

Steric Influence of the Methyl Group: The methyl group at the 2-position can influence the coordination geometry around the metal center, potentially leading to unique network topologies and pore environments compared to other aminobenzoic acid isomers.

This guide will provide the necessary protocols and scientific rationale to empower researchers to harness the potential of 5-Amino-2-methylbenzoic acid in the design and synthesis of novel MOFs for cutting-edge drug delivery applications.

Conceptual Workflow for MOF Synthesis and Application

The journey from the molecular building block to a functional drug delivery system involves a series of well-defined steps, each requiring careful consideration of the underlying chemical principles. The following diagram illustrates the typical workflow for the synthesis, characterization, and application of a MOF derived from 5-Amino-2-methylbenzoic acid.

Caption: Post-synthetic modification of an amino-functionalized MOF.

Example of PSM:

The amino groups on the MOF can be reacted with N-Hydroxysuccinimide (NHS) esters of targeting ligands, such as folic acid, to facilitate targeted drug delivery to cancer cells that overexpress the folate receptor.

Conclusion and Future Perspectives

5-Amino-2-methylbenzoic acid is a promising and versatile building block for the synthesis of functional MOFs with significant potential in drug delivery. The presence of both coordinating and functionalizable groups allows for the rational design of sophisticated drug carriers. The protocols and conceptual frameworks provided in this application note serve as a comprehensive guide for researchers to explore the synthesis, characterization, and application of these novel materials.

Future research in this area could focus on:

-

Exploring a wider range of metal ions to synthesize isostructural MOFs with different properties.

-

Developing novel post-synthetic modification strategies to introduce a variety of functional moieties.

-

Conducting in vivo studies to evaluate the biocompatibility, pharmacokinetics, and therapeutic efficacy of drug-loaded MOFs derived from 5-Amino-2-methylbenzoic acid.

By leveraging the unique properties of this building block, the scientific community can continue to advance the field of MOF-based drug delivery, paving the way for more effective and targeted therapies.

References

-

Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry. Available at: [Link]

-

Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A. Available at: [Link]

-

Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. ResearchGate. Available at: [Link]

-

The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. RSC Publishing. Available at: [Link]

-

Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK The Journal for Technology and Science. Available at: [Link]

-

Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. Available at: [Link]

-

Luminescent Amino-Functionalized Pb-MOFs Based on Benzoic Acid Ligands: Design, Physicochemical Characterization, and Application as Heterogeneous Catalysts for Knoevenagel-Doebner Reactions. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II). Molecules. Available at: [Link]

-

Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-functionrelationship for catalytic 5-hydroxymethylfurfural synthesis. Northwestern University. Available at: [Link]

-

2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255. PubChem. Available at: [Link]

-

Amino Acid Based MOFs: Synthesis, Structure, Single Crystal to Single Crystal Transformation, Magnetic and Related Studies in a Family of Cobalt and Nickel Aminoisophthales. ResearchGate. Available at: [Link]

-

(PDF) Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. ResearchGate. Available at: [Link]

-

Metal-Organic Frameworks made of amino acids and adenine: chirality and hydrochromism. DDD UAB. Available at: [Link]

-

Postsynthetic modification of metal–organic frameworks. RSC Publishing. Available at: [Link]

-

Synthesis of metal organic framework materials by performing linker exchanges using solvotherm. International Journal of Biology and Chemistry. Available at: [Link]

-

Luminescent Metal-Organic Frameworks. OSTI.GOV. Available at: [Link]

-

Designing metal-organic frameworks for catalytic applications. PubMed. Available at: [Link]

-

Transitioning Formamide Solvothermal Syntheses of MOFs to Less Toxic Solvents. PubMed. Available at: [Link]

-

Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review. MDPI. Available at: [Link]

-

Functionalization of metal-organic frameworks with early transition metals : from fundamental studies to catalytic applications. DSpace@MIT. Available at: [Link]

Sources

- 1. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 5-Amino-2-methylbenzoic Acid as a Privileged Scaffold in Next-Generation Agrochemical Synthesis